3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid (CAS 103335-55-3) is a fully saturated 4-azasteroid featuring a C17-beta carboxylic acid moiety. As a highly advanced pharmaceutical intermediate, it serves as the critical structural core for the synthesis of dual 5-alpha-reductase inhibitors, most notably Finasteride and Dutasteride [1]. Unlike earlier steroidal precursors, this compound already possesses the fully formed nitrogen-substituted A-ring (lactam), requiring only C17-amidation and C1-C2 dehydrogenation to yield the active pharmaceutical ingredient (API) [2]. Its high melting point (>300 °C) and stable crystalline form make it highly processable for industrial-scale peptide-style coupling reactions, establishing it as a primary procurement target for both commercial API manufacturing and regulatory analytical profiling [3].
Attempting to substitute 103335-55-3 with earlier-stage steroidal precursors, such as methyl 3-oxo-4-androstene-17-beta-carboxylate, forces manufacturers to perform complex A-ring oxidative cleavage and lactamization in-house, introducing severe yield penalties and extending production timelines [1]. Conversely, procuring the downstream dehydrogenated analog, 4-aza-5-alpha-androst-1-ene-3-one-17-beta-carboxylic acid (CAS 104239-97-6), shifts the synthetic bottleneck to the amidation step. Activating the 1-ene acid typically requires harsh halogenating agents (e.g., thionyl chloride), which can degrade the sensitive C1-C2 double bond and generate complex, difficult-to-remove impurity profiles. 103335-55-3 provides the exact optimal balance: it is fully stable under mild DCC/HOBt coupling conditions, allowing the delicate C1-C2 double bond to be introduced cleanly in the final step via regioselective DDQ oxidation [1].
In the synthesis of 4-azasteroid APIs, procuring 103335-55-3 allows for direct C17-amidation using mild DCC/HOBt coupling protocols [1]. In contrast, utilizing the downstream 1-ene comparator (CAS 104239-97-6) typically necessitates harsh activation with thionyl chloride (SOCl2) and pyridine to form an acid chloride intermediate . This aggressive chlorination step risks electrophilic addition or degradation at the C1-C2 double bond. By performing amidation on the saturated 103335-55-3 core, manufacturers avoid corrosive reagents and preserve structural integrity before the final regioselective DDQ oxidation [1].
| Evidence Dimension | Amidation reagent compatibility |
| Target Compound Data | Compatible with mild DCC/HOBt coupling (preserves azasteroid core) |
| Comparator Or Baseline | CAS 104239-97-6 (requires harsh SOCl2/pyridine activation) |
| Quantified Difference | Eliminates the need for corrosive halogenating agents and prevents double-bond degradation during C17-amide formation. |
| Conditions | Industrial-scale API synthesis (e.g., Finasteride/Dutasteride production) |
Procuring the saturated acid streamlines manufacturing by enabling mild coupling conditions, reducing the need for specialized corrosion-resistant equipment and minimizing downstream purification.
Utilizing 103335-55-3 as the primary procurement starting material enables a highly efficient 'amidation-first, oxidation-second' synthetic sequence. Once the C17-amide is formed, the saturated azasteroid undergoes highly regioselective dehydrogenation at the C1-C2 position using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and BSTFA [1]. In contrast, attempting to procure earlier-stage precursors like methyl 3-oxo-4-androstene-17-beta-carboxylate requires buyers to manage the complex, low-yield multi-step oxidative cleavage and lactamization themselves [2].
| Evidence Dimension | Synthetic sequence efficiency |
| Target Compound Data | Enables direct 2-step conversion to final API (Amidation -> DDQ Oxidation) |
| Comparator Or Baseline | Methyl 3-oxo-4-androstene-17-beta-carboxylate (requires >5 steps including A-ring cleavage and lactamization) |
| Quantified Difference | Reduces the synthetic burden by at least 3-4 complex steps, directly lowering API manufacturing costs and cycle times. |
| Conditions | Commercial-scale multi-kilogram API synthesis |
Purchasing this advanced intermediate shifts the burden of complex A-ring lactamization away from the API manufacturer, drastically shortening the time-to-market.
3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a mandated analytical marker (often designated as the Dihydro Carboxylic Acid Impurity) in the pharmacopeial monographs for 5-alpha-reductase inhibitors . Because it lacks the C1-C2 double bond, it closely co-elutes with the active pharmaceutical ingredient under standard reverse-phase HPLC conditions. Procuring high-purity (>98.0% HPLC) 103335-55-3 is strictly required to establish relative retention times (RRT) and demonstrate method specificity . Without this exact saturated comparator, quality control laboratories cannot accurately quantify carry-over impurities to meet the stringent ICH <0.10% reporting thresholds.
| Evidence Dimension | Analytical resolution and method specificity |
| Target Compound Data | >98% pure 103335-55-3 provides exact RRT calibration for the saturated impurity |
| Comparator Or Baseline | Generic steroidal standards or crude API mixtures |
| Quantified Difference | Enables precise quantification of the dihydro impurity down to the <0.10% ICH threshold, which generic standards cannot achieve. |
| Conditions | Reverse-phase HPLC impurity profiling for commercial API release |
Procurement of this specific compound as a certified reference standard is a non-negotiable regulatory requirement for the commercial release of 5-alpha-reductase inhibitor APIs.
Used as the primary advanced intermediate for the synthesis of 5-alpha-reductase inhibitors, allowing for mild C17-amidation followed by regioselective DDQ oxidation [1].
Procured as a certified reference standard (Impurity A / Dihydro Carboxylic Acid Impurity) to calibrate HPLC methods and ensure commercial API batches meet ICH guidelines for impurity limits .
Utilized as a stable, saturated 4-azasteroid scaffold for synthesizing next-generation androgen receptor modulators or targeted oncology therapeutics, where the C17 position can be derivatized without risking double-bond degradation .
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